molecular formula C8H16ClNO2 B1435916 Methyl 3-amino-3-cyclopropylbutanoate hydrochloride CAS No. 2059954-90-2

Methyl 3-amino-3-cyclopropylbutanoate hydrochloride

Cat. No.: B1435916
CAS No.: 2059954-90-2
M. Wt: 193.67 g/mol
InChI Key: TZUAFBUKKXJSTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-3-cyclopropylbutanoate hydrochloride: is a chemical compound that belongs to the class of organic compounds known as amino acids and derivatives. It is characterized by the presence of an amino group (-NH2) attached to a cyclopropyl group, which is a three-membered ring structure, and a butanoate ester group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with cyclopropylbutanoic acid as the starting material.

  • Reaction Steps: The cyclopropylbutanoic acid is first converted to its corresponding ester, methyl cyclopropylbutanoate, through esterification using methanol in the presence of an acid catalyst.

  • Amination: The ester is then subjected to amination, where an amine group is introduced to form the amino ester. This step often involves the use of ammonia or an amine source under specific reaction conditions.

  • Hydrochloride Formation: Finally, the amino ester is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is typically produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified through crystallization or other purification techniques to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, where the amino group is oxidized to form a corresponding amine oxide.

  • Reduction: Reduction reactions can be performed to reduce the ester group to an alcohol.

  • Substitution: The compound can participate in substitution reactions, where the ester group is replaced by another functional group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Amine Oxide: From oxidation reactions.

  • Alcohol: From reduction reactions.

  • Substituted Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry: Methyl 3-amino-3-cyclopropylbutanoate hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities. Biology: The compound is utilized in biological studies to investigate the role of amino acids and their derivatives in biological processes. Medicine: Industry: The compound is used in the production of specialty chemicals and materials due to its versatile chemical properties.

Mechanism of Action

The mechanism by which Methyl 3-amino-3-cyclopropylbutanoate hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Methyl 3-amino-2-hydroxypropanoate hydrochloride: Similar in structure but with a hydroxyl group instead of a cyclopropyl group.

  • Methyl 3-amino-3-methylbutanoate hydrochloride: Similar in structure but with a methyl group instead of a cyclopropyl group.

Uniqueness: Methyl 3-amino-3-cyclopropylbutanoate hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

methyl 3-amino-3-cyclopropylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-8(9,6-3-4-6)5-7(10)11-2;/h6H,3-5,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUAFBUKKXJSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)(C1CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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